![molecular formula C19H14O4 B2620002 4-(1-benzofuran-2-yl)-6-ethoxy-2H-chromen-2-one CAS No. 898447-61-5](/img/structure/B2620002.png)
4-(1-benzofuran-2-yl)-6-ethoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings. Compounds with a benzofuran moiety have been found to exhibit a wide range of biological activities .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. One common method involves the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans, mediated by hypervalent iodine reagents . Another method involves the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans .Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be analyzed using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and X-ray crystallography .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For instance, they can participate in Sonogashira cross-coupling reactions . They can also undergo isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can be determined using various analytical techniques. For instance, the molecular formula and mass can be determined using mass spectrometry .Scientific Research Applications
Anticancer Properties
The benzo[b]furan motif has garnered significant attention due to its promising anticancer effects. Researchers have explored its potential as a robust therapeutic option. Key findings include:
Chalcone Compounds
Mechanism of Action
Target of Action
Benzofuran compounds, which include 4-(1-benzofuran-2-yl)-6-ethoxy-2h-chromen-2-one, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Benzofuran compounds have been shown to have a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that benzofuran derivatives have been developed with improved bioavailability, allowing for once-daily dosing .
Result of Action
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(1-benzofuran-2-yl)-6-ethoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O4/c1-2-21-13-7-8-17-14(10-13)15(11-19(20)23-17)18-9-12-5-3-4-6-16(12)22-18/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIPLHWXAFCVHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-benzofuran-2-yl)-6-ethoxy-2H-chromen-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.